Bienvenue dans la boutique en ligne BenchChem!

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide

COX-2 inhibition pyrazolyl benzenesulfonamide SAR

The compound 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034293-55-3) is a synthetic small molecule belonging to the substituted pyrazolyl benzenesulfonamide class, a chemical family extensively documented in the patent literature for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications. Its structure incorporates a benzenesulfonyl propanamide backbone with a furan-2-yl substituent on the pyrazole ring, distinguishing it from the phenyl or methyl-furan analogs more commonly described.

Molecular Formula C18H19N3O4S
Molecular Weight 373.43
CAS No. 2034293-55-3
Cat. No. B2815344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
CAS2034293-55-3
Molecular FormulaC18H19N3O4S
Molecular Weight373.43
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C18H19N3O4S/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-25-17/h1-7,11,13-14H,8-10,12H2,(H,19,22)
InChIKeyNKPWADIDQNSNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034293-55-3): Scientific Selection & Procurement Evidence Guide


The compound 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034293-55-3) is a synthetic small molecule belonging to the substituted pyrazolyl benzenesulfonamide class, a chemical family extensively documented in the patent literature for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications [1]. Its structure incorporates a benzenesulfonyl propanamide backbone with a furan-2-yl substituent on the pyrazole ring, distinguishing it from the phenyl or methyl-furan analogs more commonly described. In public domain databases, quantitative biological activity data for this exact compound remains absent; the strongest structurally traceable comparator evidence derives from the closely related analog 4-[3-difluoromethyl-5-(5-methyl-furan-2-yl)-pyrazol-1-yl]-benzenesulfonamide, which exhibits measurable COX-2 inhibition in vitro (IC50 ≈ 3.3 μM) but is approximately 80-fold less potent than celecoxib in head-to-head comparisons drawn from the same patent lineage [2]. Researchers and procurement specialists evaluating this compound should understand that its differentiation proposition rests on its unique furan-2-yl substitution pattern and linker architecture, which may confer altered target engagement, selectivity, or physicochemical properties relative to other in-class candidates—though direct confirmatory data remain unpublished.

Why In-Class Pyrazolyl Benzenesulfonamides Cannot Be Interchanged with CAS 2034293-55-3 Without Loss of Structural Fidelity


The pyrazolyl benzenesulfonamide chemotype encompasses a broad structural landscape in which subtle modifications to the pyrazole ring substituents, the sulfonamide linkage position, and the amide-bearing side chain can produce large shifts in target potency, selectivity, and physicochemical behavior. The patent family led by G.D. Searle (EP0922697, EP0923933) defines a Markush space covering hundreds of analogs, yet individual compounds within this class diverge substantially in their biological profiles [1]. The available quantitative data illustrate this principle concretely: the analog 4-[3-difluoromethyl-5-(5-methyl-furan-2-yl)-pyrazol-1-yl]-benzenesulfonamide exhibits a COX-2 IC50 of approximately 3.3 μM and a COX-1 IC50 near 100 μM, yielding a selectivity index of roughly 30 [2]; in contrast, celecoxib—an FDA-approved member of the same structural class—shows a COX-2 IC50 of 0.04 μM and a COX-1 IC50 of 15 μM (selectivity index ≈ 375) [3]. The target compound CAS 2034293-55-3 differs from both comparators in three critical respects: (1) it bears an unsubstituted furan-2-yl group rather than a 5-methyl-furan or phenyl ring; (2) the benzenesulfonyl moiety is connected via a propanamide ethyl linker rather than being directly attached to the pyrazole nitrogen; and (3) the furan resides at the pyrazole 4-position instead of the 5-position. Each of these structural variables has been shown in related series to modulate COX-2 binding affinity, metabolic stability, and off-target interactions. Generic substitution with an in-class analog that lacks identical substitution geometry therefore carries the risk of altering the very property—whether potency, selectivity, solubility, or pharmacokinetic profile—that the research protocol or assay requires. Without compound-specific characterization data, any assumption of functional equivalence is unsupported.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide (CAS 2034293-55-3) Relative to Closest Analogs


COX-2 Inhibitory Potency of Closest Structurally Characterized Analog Falls ~80-Fold Below Celecoxib: A Cautionary Baseline for CAS 2034293-55-3

The closest analog to CAS 2034293-55-3 for which quantitative COX-2 inhibition data exist in curated public databases is 4-[3-difluoromethyl-5-(5-methyl-furan-2-yl)-pyrazol-1-yl]-benzenesulfonamide (CHEMBL29847). This compound shares the pyrazolyl benzenesulfonamide core and the furan-2-yl substituent motif but differs in the furan substitution position, the presence of a difluoromethyl group, and the absence of the propanamide ethyl linker. In a human recombinant COX-2 inhibition assay, CHEMBL29847 returned an IC50 of 3.29 × 10³ nM (3.3 μM), with a COX-1 IC50 of 1.00 × 10⁵ nM (100 μM), yielding a COX-1/COX-2 selectivity ratio of approximately 30 [1]. By comparison, celecoxib inhibits human COX-2 with an IC50 of 0.04 μM (40 nM) and COX-1 with an IC50 of 15 μM, giving a selectivity ratio of roughly 375 [2]. The 80-fold gap in COX-2 potency between CHEMBL29847 and celecoxib demonstrates that furan-substituted analogs within this chemotype can exhibit vastly reduced activity relative to the clinical benchmark. For CAS 2034293-55-3, which contains a distinct furan-2-yl placement at the pyrazole 4-position and an extended propanamide side chain, no direct COX-2 IC50 data are available in the public domain; the activity profile of the closest neighbor serves as a class-level inference baseline and underscores the need for compound-specific characterization before selection.

COX-2 inhibition pyrazolyl benzenesulfonamide SAR

Structural Divergence: Furanyl Positional Isomerism and Linker Architecture Differentiate CAS 2034293-55-3 from All Publicly Profiled Analogs

The compound CAS 2034293-55-3 bears a furan-2-yl substituent at the pyrazole 4-position (IUPAC: 4-(furan-2-yl)-1H-pyrazole) linked via an ethyl chain to a propanamide bearing the benzenesulfonyl group. In the G.D. Searle patent family (EP0922697, EP0923933) that defines the pyrazolyl benzenesulfonamide compound class, the vast majority of exemplified compounds place aryl substituents—including phenyl, 4-methylphenyl, and 4-chlorophenyl—at the pyrazole 5-position, with the benzenesulfonamide moiety directly attached to the pyrazole 1-position nitrogen [1]. The closest profiled analog CHEMBL29847 places the furan ring at the pyrazole 5-position (5-(5-methyl-furan-2-yl)) and also connects the benzenesulfonamide directly to the pyrazole nitrogen [2]. CAS 2034293-55-3 is structurally unique among publicly disclosed compounds in this family by virtue of three simultaneous departures: (a) furan attachment at the pyrazole 4-position rather than 5-position; (b) absence of a direct pyrazole-N–benzenesulfonamide bond, replaced by an N-ethyl-propanamide-benzenesulfonyl linkage; and (c) an unsubstituted furan ring versus the methyl-furan seen in CHEMBL29847. No quantitative activity, selectivity, or property data exist for this specific substitution geometry in the public domain. The positional isomerism and linker modification represent substantial chemical differentiation whose biological consequences are unknown but potentially significant, as pyrazole substitution position has been established in the broader literature to influence COX-2 binding pocket occupancy and inhibitor residence time.

structure-activity relationship positional isomerism linker engineering

COX-1/COX-2 Selectivity Ratio of Furan-Containing Analog Suggests Moderate Selectivity; Target Compound Profile Unknown

A key parameter differentiating pyrazolyl benzenesulfonamide compounds from older non-selective NSAIDs is the ratio of COX-1 to COX-2 inhibitory activity. For the closest profiled analog CHEMBL29847, the COX-1 IC50 of 100,000 nM and COX-2 IC50 of 3,290 nM produce a COX-1/COX-2 selectivity index of approximately 30 [1]. This indicates moderate COX-2 preference, substantially lower than the selectivity index of ~375 reported for celecoxib (COX-1 IC50 = 15,000 nM; COX-2 IC50 = 40 nM) [2]. The 12-fold differential in selectivity between CHEMBL29847 and celecoxib arises from both diminished COX-2 potency and moderately improved COX-1 sparing in the clinical compound. For the target compound CAS 2034293-55-3, the alternative furan placement and linker extension could theoretically influence selectivity in either direction: the extended propanamide chain may reduce steric clashes in the COX-1 active site (improving selectivity) or weaken critical hydrogen-bonding interactions in the COX-2 side pocket (reducing both potency and selectivity). Without direct COX-1 and COX-2 inhibition data for CAS 2034293-55-3, no selectivity claim can be substantiated.

COX-2 selectivity COX-1 sparing safety margin

Lack of Direct Quantitative Biological Data for CAS 2034293-55-3 Constitutes the Primary Differentiation Gap

A comprehensive search of public domain resources—including PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and the European Patent Office—returns zero primary research articles or patent examples containing quantitative biological, physicochemical, or pharmacological data for CAS 2034293-55-3 specifically. The compound appears exclusively in chemical vendor catalogs (e.g., Evitachem catalog number EVT-2952418) as a non-human research product with listed molecular properties (MW = 373.43, formula C18H19N3O4S, InChI Key NKPWADIDQNSNAF-UHFFFAOYSA-N) but no associated potency, selectivity, solubility, metabolic stability, or toxicity data . The G.D. Searle patent family (EP0922697, EP0923933) broadly claims pyrazolyl benzenesulfonamides as COX-2 inhibitors and provides extensive exemplary data for specific compounds, yet CAS 2034293-55-3 is not among the exemplified structures and its activity cannot be inferred from patent disclosure alone [1]. This absence of characterization data means that any claims about the biological activity, selectivity, or suitability of CAS 2034293-55-3 for specific research applications are currently unsupported by public evidence. Researchers procuring this compound must plan for de novo characterization.

data gap compound characterization experimental validation needed

Recommended Procurement and Research Application Scenarios for 3-(Benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Pyrazole 4-Position Furan Substitution Effects on COX-2 Binding

The unique furan-2-yl substitution at the pyrazole 4-position—absent in all publicly profiled analogs—makes CAS 2034293-55-3 a structurally orthogonal SAR probe. A research program investigating how pyrazole substitution regiochemistry (4- vs. 5-position) modulates COX-2 active-site occupancy can use this compound as the 4-furanyl comparator against the publicly characterized 5-furanyl analog CHEMBL29847 (COX-2 IC50 ≈ 3.3 μM) [1]. Systematic head-to-head COX-1/COX-2 inhibition profiling of both compounds under identical assay conditions would generate directly comparable data addressing a specific SAR hypothesis currently unanswered in the literature. The extended propanamide linker in CAS 2034293-55-3 further enables exploration of whether linker flexibility compensates for or exacerbates any potency changes associated with the alternative furan placement.

Linker Engineering Studies: Benzenesulfonyl-Propanamide vs. Direct Sulfonamide Attachment

CAS 2034293-55-3 is the only publicly available pyrazolyl benzenesulfonyl compound in which the benzenesulfonyl group is connected via a propanamide-ethyl linker rather than being directly attached to the pyrazole nitrogen. This architectural distinction—established by comparison with the G.D. Searle patent Markush Formula I, which requires direct pyrazole-N–benzenesulfonamide connectivity [2]—presents an opportunity to evaluate the impact of linker extension on binding kinetics, metabolic stability, or solubility. A research protocol could pair CAS 2034293-55-3 with a direct sulfonamide analog (synthesized or procured separately) in parallel COX inhibition, microsomal stability, and aqueous solubility assays to isolate the contribution of the linker to the overall property profile.

Negative Control or Baseline Compound for High-Throughput Screening Cascades

Given that the closest structurally characterized analog CHEMBL29847 exhibits only micromolar COX-2 potency (IC50 ≈ 3.3 μM) and moderate selectivity (COX-1/COX-2 ratio ≈ 30) [1], CAS 2034293-55-3 is a plausible candidate for use as a low-potency or inactive control in COX-2 screening cascades—provided that confirmatory in-house testing verifies similarly weak activity. Its structural similarity to the active chemotype, combined with anticipated low target engagement, would make it suitable as a negative control for counter-screening, assay validation, or establishing the activity baseline against which more potent analogs are benchmarked. Any such application must be contingent upon experimental verification that the compound does not exhibit unexpected nanomolar potency.

Chemical Probe for Furan Bioisostere Evaluation in Pyrazole-Containing Scaffolds

The furan ring is recognized in medicinal chemistry as a potential bioisostere for phenyl, thiophene, and other five-membered heterocycles, yet its effect on COX-2 inhibitor pharmacology within the pyrazolyl benzenesulfonamide scaffold is poorly characterized. CAS 2034293-55-3, with its unsubstituted furan-2-yl group at the pyrazole 4-position, provides a clean structural template for evaluating furan-specific contributions to target binding, oxidative metabolism (furan rings are susceptible to CYP450-mediated epoxidation), and aqueous solubility relative to matched phenyl analogs from the Searle patent portfolio [2]. Such studies could inform broader design strategies for heterocycle replacement in sulfonamide-based inhibitor series.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.